An In-depth Technical Guide to 2-Hydroxyglutarate-13C5 Disodium Salt: A Core Tool in Metabolic Research
An In-depth Technical Guide to 2-Hydroxyglutarate-13C5 Disodium Salt: A Core Tool in Metabolic Research
This guide provides a comprehensive technical overview of 2-Hydroxyglutarate-13C5 Disodium Salt, a critical tool for researchers, scientists, and drug development professionals engaged in the study of cancer metabolism and related fields. We will delve into the fundamental properties of this stable isotope-labeled compound, its synthesis, and its pivotal role in the accurate quantification of the oncometabolite 2-hydroxyglutarate (2-HG). This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.
The Significance of 2-Hydroxyglutarate in Cancer Metabolism
Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes are a prominent feature in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH1 and IDH2 confer a neomorphic (new) enzymatic function: the NADPH-dependent reduction of α-KG to the R-enantiomer of 2-hydroxyglutarate (R-2-HG, also known as D-2-HG).[1][2] This leads to the accumulation of 2-HG at millimolar concentrations within tumors, profoundly impacting cellular physiology.
2-HG is now recognized as an oncometabolite due to its ability to competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This inhibition leads to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis. The presence and concentration of 2-HG are therefore critical biomarkers for diagnosing and monitoring IDH-mutant cancers and for assessing the efficacy of targeted therapies.
2-Hydroxyglutarate-13C5 Disodium Salt: A Chemist's Perspective
To accurately quantify endogenous metabolites like 2-HG, which are present in complex biological matrices, stable isotope-labeled internal standards are indispensable. 2-Hydroxyglutarate-13C5 Disodium Salt is the gold standard for the quantitative analysis of 2-HG by mass spectrometry and nuclear magnetic resonance spectroscopy.
Chemical and Physical Properties
The key properties of 2-Hydroxyglutarate-13C5 Disodium Salt are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₆Na₂O₅ | [4][5] |
| Molecular Weight | 197.04 g/mol | [4][5] |
| CAS Number | 1648909-80-1 | [4][5] |
| Appearance | White to off-white powder | [5] |
| Purity | >98% | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | [5] |
| Storage | -20°C, under inert atmosphere, protected from moisture | [5] |
Synthesis and Quality Control
The synthesis of uniformly ¹³C-labeled 2-hydroxyglutarate is a multi-step process that typically starts from a commercially available ¹³C-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled glutamate derivative. While detailed synthetic schemes are often proprietary, the general approach involves the chemo-enzymatic conversion of the labeled precursor to ¹³C₅-α-ketoglutarate, followed by a reduction step to yield ¹³C₅-2-hydroxyglutarate.[6]
Quality control is paramount to ensure the reliability of quantitative data. The quality of 2-Hydroxyglutarate-13C5 Disodium Salt is assessed through a combination of techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five ¹³C atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the position of the ¹³C labels.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity of the compound.
A certificate of analysis from a reputable supplier will provide detailed information on the purity and isotopic enrichment of the specific lot.[7][8]
Applications in Metabolic Research
The primary application of 2-Hydroxyglutarate-13C5 Disodium Salt is as an internal standard for the accurate quantification of 2-HG in various biological samples, including tumor tissues, plasma, and cell extracts.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common platform for the sensitive and specific quantification of 2-HG. The use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation, extraction efficiency, and matrix effects during ionization.
Caption: Workflow for the quantitative analysis of 2-HG using LC-MS/MS with a ¹³C₅-labeled internal standard.
-
Tissue Homogenization:
-
Internal Standard Spiking:
-
Add a known amount of 2-Hydroxyglutarate-13C5 Disodium Salt solution to the homogenate. The concentration of the internal standard should be in the mid-range of the expected endogenous 2-HG concentrations.
-
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction by adding chloroform and water to the methanol homogenate to achieve a final ratio of 2:1:1 (methanol:chloroform:water).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase containing the polar metabolites, including 2-HG.
-
-
Sample Derivatization (for chiral separation):
-
To separate the D- and L-enantiomers of 2-HG, derivatization with a chiral reagent such as (+)-o,o-diacetyl-L-tartaric anhydride (DATAN) can be performed.[10][11] This creates diastereomers that can be separated on a standard C18 column.
-
Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the derivatization reagent and incubate as required by the specific protocol.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of underivatized 2-HG or a C18 column for the derivatized diastereomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The MRM transitions to monitor are:
-
Endogenous 2-HG: m/z 147 -> m/z 129
-
¹³C₅-2-HG Internal Standard: m/z 152 -> m/z 134
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous 2-HG and the ¹³C₅-2-HG internal standard.
-
Calculate the concentration of endogenous 2-HG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled 2-HG and a fixed concentration of the internal standard.
-
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying metabolic pathways and can be used to detect and quantify 2-HG in tissue extracts.[12] While less sensitive than MS, NMR provides valuable structural information and can be used to trace the flow of ¹³C labels through metabolic pathways.
Caption: Workflow for the analysis of 2-HG using NMR spectroscopy with a ¹³C₅-labeled internal standard.
-
Tissue Extraction:
-
Perform a perchloric acid extraction of the tumor tissue to precipitate proteins and extract small molecule metabolites.[13]
-
Neutralize the extract and remove the perchlorate salt by centrifugation.
-
-
Sample Preparation for NMR:
-
Lyophilize the neutralized extract to dryness.
-
Reconstitute the dried extract in a known volume of deuterium oxide (D₂O) containing a known concentration of 2-Hydroxyglutarate-13C5 Disodium Salt as an internal standard for quantification.[13]
-
Adjust the pH of the sample to around 7.0.
-
Transfer the sample to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a one-dimensional (1D) ¹³C spectrum with proton decoupling.
-
Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can be used to resolve overlapping signals and confirm the identity of 2-HG.[13][14]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic resonances of 2-HG and the ¹³C₅-2-HG internal standard.
-
Quantify the endogenous 2-HG by comparing the integral of its characteristic peaks to the integral of the corresponding peaks of the known concentration of the internal standard.
-
Trustworthiness and Self-Validating Systems
The use of a stable isotope-labeled internal standard like 2-Hydroxyglutarate-13C5 Disodium Salt is the cornerstone of a self-validating analytical system. By adding the internal standard at the earliest stage of sample preparation, it experiences the same processing and analytical variability as the endogenous analyte. The ratio of the analyte to the internal standard remains constant, even if there are losses during extraction or variations in instrument response. This ensures the accuracy and precision of the final quantitative result.
To further enhance the trustworthiness of your data, consider the following:
-
Method Validation: Fully validate your analytical method according to established guidelines, including assessments of linearity, accuracy, precision, and stability.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations of 2-HG in each analytical run to monitor the performance of the assay.
-
System Suitability Tests: Perform system suitability tests before each analytical run to ensure that the LC-MS or NMR system is performing optimally.
Conclusion
2-Hydroxyglutarate-13C5 Disodium Salt is an essential tool for researchers investigating the role of the oncometabolite 2-HG in cancer and other diseases. Its use as an internal standard in LC-MS/MS and NMR-based analytical methods enables the accurate and precise quantification of endogenous 2-HG, providing reliable data for basic research, clinical diagnostics, and drug development. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their findings in this rapidly evolving field.
References
- Extraction of Metabolome From Tissue/Organ. (2017, January 19). Protocol by: Z.Hu. Revised by: L. Zacharias.
- Pichumani, K., et al. (2015). Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas. Metabolites, 5(3), 496-508.
- Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.
- Yan, H., et al. (2009). IDH1 and IDH2 mutations in gliomas. The New England Journal of Medicine, 360(8), 765–773.
- Baek, H. M., et al. (2018). 900MHz 1H-/13C-NMR analysis of 2-hydroxyglutarate and other brain metabolites in human brain tumor tissue extracts. PLoS One, 13(9), e0203095.
- L-α-Hydroxyglutaric acid-13C5 disodium salt analytical standard. Sigma-Aldrich.
- Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Technologies.
- Miura, N., et al. (2021).
- Struys, E. A., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54388.
- Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies.
- Wiedemann, J., et al. (2021). Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms. Frontiers in Molecular Biosciences, 8, 749322.
- Certificate of Analysis: Disodium (R)
- (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. ANEXIB Chemicals.
- Pichumani, K., et al. (2015).
- D-α-Hydroxyglutaric acid- 13 C 5 disodium salt. Sigma-Aldrich.
- Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis, 12(16), 1149-1159.
- 2-Hydroxyglutar
- Metallo, C. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–196.
- Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of St Andrews.
- 2-hydroxyglutar
- Gryff-Keller, A., et al. (2002). 1H and 13C NMR study of 2‐hydroxyglutaric acid and its lactone. Magnetic Resonance in Chemistry, 40(12), 799-804.
- NMR sample prepar
- Yin, F., et al. (2020).
- Certificate of Analysis: L-a-Hydroxyglutaric acid disodium salt. APExBIO.
- Koot, W., et al. (1993). Chemo-enzymatic synthesis of specifically stable-isotope labelled L-glutamic acid and 2-oxoglutaric acid. Recueil des Travaux Chimiques des Pays-Bas, 112(11), 577-582.
- Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System.
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
- DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%).
- Overview of 13c Metabolic Flux Analysis.
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). RSC Publishing.
- Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30.
- Zhang, H., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)
- (2S)
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